Product packaging for Iminodiacetic acid hydrochloride(Cat. No.:CAS No. 2802-06-4)

Iminodiacetic acid hydrochloride

Cat. No.: B8638863
CAS No.: 2802-06-4
M. Wt: 169.56 g/mol
InChI Key: KKHJQZVEUKJURX-UHFFFAOYSA-N
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Description

Significance of Iminodiacetic Acid (IDA) as a Versatile Chelating Agent and Building Block in Chemical Synthesis and Advanced Applications

Iminodiacetic acid (IDA) is a well-established tridentate chelating agent, capable of forming stable complexes with a variety of metal ions. wikipedia.org This ability to bind with metals is a cornerstone of its utility across numerous scientific and industrial domains. The iminodiacetate (B1231623) dianion forms robust complexes by creating two fused, five-membered chelate rings with metal ions. wikipedia.org This structural feature makes it a more potent chelator than bidentate ligands like glycine (B1666218), though less so than tetradentate ligands such as nitrilotriacetic acid. wikipedia.org

In chemical synthesis, IDA serves as a fundamental intermediate. It is a key component in one of the primary industrial methods for manufacturing the herbicide glyphosate. wikipedia.org Furthermore, it is a precursor for the production of the indicator xylenol orange. wikipedia.org Its derivatives have been explored for a range of advanced applications. For instance, IDA derivatives are used as ligands to form complexes with technetium-99m for hepatobiliary diagnostic imaging. nih.gov The ability of IDA to chelate metal ions is also harnessed in metal detoxification and is being investigated for targeted drug delivery systems. nbinno.com

The versatility of IDA extends to its role in creating functional materials. It is incorporated into ion-exchange resins, such as Chelex 100, by replacing the proton on the nitrogen atom with a carbon atom of a polymer. wikipedia.org These resins are utilized for water purification and the removal of metal ions from wastewater. nbinno.com

Contextualization of Iminodiacetic Acid Hydrochloride within Coordination Chemistry and Materials Science

Within the realm of coordination chemistry, this compound serves as a precursor to the iminodiacetate ligand, which is central to the formation of metal complexes. The hydrochloride salt itself is a convenient and stable form for storing and handling the iminodiacetic acid moiety before its use in complexation reactions. ontosight.ai The study of how the iminodiacetate ligand, derived from the hydrochloride, coordinates with different metal centers is a significant area of research. These studies explore the formation of discrete polynuclear complexes and coordination polymers. rsc.org The resulting metal complexes exhibit a range of geometries and magnetic properties, which are influenced by the specific metal ion and the reaction conditions. rsc.org

In materials science, iminodiacetic acid and its hydrochloride salt are instrumental in the synthesis of novel materials with specific functionalities. For example, IDA is used in the creation of mesoporous materials and ion-exchange resins. nbinno.com The ability of the iminodiacetate ligand to form stable complexes with metal ions is exploited to create materials with ordered porous structures, which have potential applications in catalysis, sensors, and drug delivery. nbinno.com Research has also demonstrated the synthesis of nanoporous sorbent materials using self-assembled monolayers of an IDA ligand within a nanoporous silica (B1680970) structure for the purpose of capturing transition metal cations and anionic metal complexes.

Scope of Current Academic Inquiry into this compound and its Derivatives

Current academic research continues to explore the potential of this compound and its derivatives. A significant area of investigation is the development of new IDA derivatives for various applications. For example, novel IDA derivatives with methoxy (B1213986) substituents in the aromatic ring have been synthesized and studied for their influence on plasma hemostasis, with potential applications as safer radiopharmaceuticals. nih.gov

Another active research front is the use of IDA as a pharmacophore for developing inhibitors of metalloenzymes. nih.gov For instance, IDA has been identified as a metal-binding pharmacophore for developing inhibitors of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance. nih.govnih.gov Researchers are designing and synthesizing IDA derivatives to create potent and selective inhibitors that form stable ternary complexes with the enzyme. nih.gov

Furthermore, the synthesis methods of IDA and its derivatives are continuously being refined. Recent studies have explored more direct and efficient synthetic routes, such as the base-catalyzed Phenol-Mannich condensation of preformed cesium iminodiacetate, to produce complex IDA derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO4 B8638863 Iminodiacetic acid hydrochloride CAS No. 2802-06-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2802-06-4

Molecular Formula

C4H8ClNO4

Molecular Weight

169.56 g/mol

IUPAC Name

2-(carboxymethylamino)acetic acid;hydrochloride

InChI

InChI=1S/C4H7NO4.ClH/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);1H

InChI Key

KKHJQZVEUKJURX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NCC(=O)O.Cl

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Iminodiacetic Acid Hydrochloride

Conventional Chemical Synthesis Routes

Traditional chemical methods for synthesizing iminodiacetic acid hydrochloride have been the mainstay of industrial production. These routes typically involve multi-step reactions and require optimization of various process parameters to achieve high yields and purity.

Acidification of Disodium (B8443419) Iminodiacetate (B1231623)

A common method for obtaining iminodiacetic acid involves the acidification of its disodium salt. google.com Disodium iminodiacetate is often produced through the dehydrogenation of diethanolamine (B148213) or from iminodiacetonitrile (B147120). google.comresearchgate.net The process of converting the disodium salt to the free acid or its hydrochloride salt is a critical step.

The separation method involves a two-stage acidification process. Initially, a controlled amount of hydrochloric acid or hydrogen chloride gas is added to a solution of disodium iminodiacetate to precipitate sodium chloride, forming monosodium iminodiacetate in the solution. google.com After filtering out the sodium chloride, further acidification of the filtrate with hydrochloric acid leads to the crystallization of iminodiacetic acid. google.com

A patented method outlines a specific process for this conversion:

First Acidification: One mole of disodium iminodiacetate is reacted with approximately 1.1 moles of hydrochloric acid, adjusting the pH to between 6 and 8. This step is conducted at a temperature of 60-100°C and results in a solution of monosodium iminodiacetate. google.com

Crystallization of NaCl: The solution is concentrated by removing 10-50% of the water, then cooled to 0-30°C to crystallize sodium chloride, which is subsequently filtered off. google.com

Second Acidification: The filtrate, containing monosodium iminodiacetate, is treated with another mole of hydrochloric acid, bringing the pH to 1.5-3.0 at a temperature of 30-100°C. google.com

Crystallization of IDA: The final solution is cooled to 0-30°C to crystallize the iminodiacetic acid product, which is then filtered, washed, and dried. google.com

This stepwise acidification and crystallization process allows for the effective separation of the product from the salt byproduct.

Reaction of Glycine (B1666218) with Chloroacetic Acid

The synthesis of iminodiacetic acid can also be achieved through the reaction of glycine with chloroacetic acid. This method involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of glycine. google.com

A patented process details the reaction conditions:

An aqueous solution of monochloroacetic acid is reacted with glycine in the presence of calcium hydroxide (B78521) at an elevated temperature (65-70°C) with stirring. google.com

The pH of the reaction mixture is maintained between 9 and 11 by the controlled addition of calcium hydroxide. google.com

After the reaction, the mixture is acidified with concentrated hydrochloric acid to a pH of 1.8-2.0 at 85-90°C. google.com

The final product, this compound, is isolated by cooling the mixture to 5-10°C and filtering the precipitate. google.com This method reports a yield of 70%. google.com

ParameterValue
ReactantsGlycine, Chloroacetic Acid, Calcium Hydroxide
SolventWater
Temperature65-70°C
pH9-11
Acidification AgentConcentrated Hydrochloric Acid
Final pH1.8-2.0
Isolation Temperature5-10°C
Yield70%

Aminolysis of Monochloroacetic Acid

The reaction of monochloroacetic acid with ammonia (B1221849), known as ammonolysis, can also lead to the formation of glycine, which can further react to produce iminodiacetic acid and nitrilotriacetic acid as byproducts. doubtnut.comgoogle.comgoogle.com Controlling the reaction conditions is crucial to maximize the yield of the desired product.

The process typically involves reacting an aqueous solution of monochloroacetic acid with ammonia. google.com The use of a catalyst, such as urotropine, can influence the reaction pathway. google.comgoogle.com The separation of glycine from byproducts like ammonium (B1175870) chloride, iminodiacetic acid, and nitrilotriacetic acid is a key challenge in this route. google.comgoogle.com One approach to improve separation and yield involves using a low-carbon alcohol as a solvent and an organic amine as an acid-binding agent, which avoids the formation of ammonium chloride and allows for easier recycling of the catalyst and solvent. google.com

Synthesis of this compound Single Crystals

High-quality single crystals of iminodiacetic acid are valuable for various applications, including nonlinear optics. ias.ac.in The growth of these crystals can be achieved from a saturated aqueous solution using the slow evaporation technique.

A detailed procedure for growing bulk single crystals of iminodiacetic acid is as follows:

A saturated solution of iminodiacetic acid is prepared by dissolving the compound in deionized water with continuous stirring. ias.ac.in

The solution is filtered and kept in a constant temperature bath at 36°C. ias.ac.in

Nucleation begins after a few days, and bulk single crystals can be harvested after approximately one month. ias.ac.in

Characterization of these crystals using techniques like single-crystal X-ray diffraction confirms their structure and quality. ias.ac.in

Biocatalytic Synthesis Approaches

Biocatalytic methods offer a more environmentally friendly alternative to conventional chemical synthesis. These processes operate under milder conditions and can exhibit high selectivity, reducing the formation of byproducts. google.com

One novel biocatalytic route involves the hydrolysis of iminodiacetonitrile to iminodiacetic acid using whole microbial cells. nih.gov A strain of Alcaligenes faecalis (ZJB-09133) that produces nitrilase has been identified for this purpose. nih.gov The nitrilase enzyme catalyzes the direct conversion of the dinitrile to the diacid.

Key Findings of Biocatalytic Synthesis:

Microorganism: Alcaligenes faecalis ZJB-09133 nih.gov

Enzyme: Nitrilase google.comnih.gov

Substrate: Iminodiacetonitrile nih.gov

Product: Iminodiacetic acid nih.gov

Reaction Conditions: pH 8.0, 35°C nih.gov

Conversion Rate: 65.3% nih.gov

Another study describes the use of immobilized recombinant Escherichia coli containing nitrilase from Acidovorax facilis for the production of IDA from iminodiacetonitrile. nih.gov Immobilizing the cells in a polyvinyl alcohol and sodium alginate copolymer improves operational stability and allows for easier separation and recycling of the biocatalyst. nih.gov This immobilized system achieved a maximum relative nitrilase activity of 98.1%. nih.gov

ParameterValueReference
MicroorganismAlcaligenes faecalis ZJB-09133 nih.gov
EnzymeNitrilase google.comnih.gov
SubstrateIminodiacetonitrile nih.gov
Conversion65.3% nih.gov
pH8.0 nih.gov
Temperature35°C nih.gov

Advanced Synthetic Methodologies and Process Intensification

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. cetjournal.itwur.nl In the context of iminodiacetic acid synthesis, this can involve the use of flow chemistry and microreactors to improve mass and heat transfer, leading to higher yields and shorter reaction times. cetjournal.itwur.nl

Furthermore, advanced catalytic systems are being explored. For example, a base-catalyzed phenol-Mannich condensation of preformed cesium iminodiacetate has been developed for the synthesis of related compounds, demonstrating a rapid and practical one-flask procedure. nsf.gov This highlights the potential for developing novel, efficient, and direct synthetic routes.

Microchannel Reactor Synthesis (e.g., Diethanolamine Dehydrogenation)

The synthesis of iminodiacetic acid (IDA) via the catalytic dehydrogenation of diethanolamine (DEA) has been significantly intensified through the use of microchannel flow reactors. youtube.com This technology offers substantial improvements over traditional batch processing in autoclaves, primarily due to superior heat and mass transfer characteristics in the submillimeter-sized channels. youtube.comyoutube.com

Research into this method has demonstrated that using a Cu/ZrO2 catalyst (with a copper content of 10% by mass) in a microchannel reactor facilitates the oxidative dehydrogenation of DEA. youtube.com The reaction proceeds through two consecutive steps, forming N-(2-hydroxyethyl)glycine (HEG) as an intermediate compound before yielding the final iminodiacetic acid product. youtube.com As the reaction temperature and residence time are increased, the conversion of DEA and the subsequent yield of IDA also increase. youtube.com

The performance benefits of the microchannel reactor are stark when compared to a conventional autoclave. The output capacity per unit volume of the reaction zone is dramatically higher in the microchannel reactor, underscoring the efficiency of this continuous processing method. youtube.comyoutube.com

Table 1: Comparison of Reactor Performance in Iminodiacetic Acid Synthesis youtube.comyoutube.com

ParameterMicrochannel ReactorAutoclave
Catalyst Cu/ZrO2Cu/ZrO2
Output per Reaction Zone Volume 4.38 (g IDA)/(cm³·h)0.018 (g IDA)/(cm³·h)
Output per Catalyst Weight 0.49 (g IDA)/(g Cat·h)0.46 (g IDA)/(g Cat·h)
Key Advantage Markedly intensified process due to high heat and mass transfer efficiency.Established, traditional method.

Cyclic Processes for Enhanced Yield and Reduced Waste (e.g., NaCl)

One such process involves the synthesis of iminodiacetonitrile from hydroxyacetonitrile and ammonia in the presence of a buffer solution, followed by hydrolysis to iminodiacetic acid. google.com After the final product is crystallized and separated via centrifugation, the remaining mother liquor is not discarded. Instead, it is recycled back into the process. google.com For example, the mother liquor from a previous batch can be used as the medium for a subsequent synthesis reaction, supplemented with additional catalyst and fresh reagents. google.com

Furthermore, this process allows for the recovery of by-products. After acidification with sulfuric acid to precipitate the iminodiacetic acid, the resulting acidified mother liquor, which contains sodium sulfate (B86663), can be concentrated. This allows for the separation and recovery of the sodium sulfate by-product, reducing the final waste output of the manufacturing process. google.com This recycling of the mother liquor and recovery of salt by-products are key steps in creating a more circular and efficient chemical synthesis. google.com

Optimization of Reaction Conditions for Yield and Purity in Iminodiacetic Acid and its Derivatives

The yield and purity of iminodiacetic acid and its derivatives are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently manipulated include temperature, pressure, catalyst selection, and reactant concentrations. nsf.gov

In the dehydrogenation of diethanolamine to iminodiacetic acid, specific conditions have been identified to achieve high yields. One study reports a 96% yield when the reaction is conducted in water with a sodium hydroxide base at a temperature of 160°C and a pressure maintained between 1 and 1.5 MPa. nsf.gov The reaction is considered complete when hydrogen evolution ceases. nsf.gov

The synthesis of iminodiacetic acid derivatives also benefits from meticulous optimization. For the preparation of poly(lactic acid-co-iminodiacetic acid) copolymers, research identified optimal conditions for melt polycondensation to be a reaction temperature of 170°C for 10 hours, using 0.5 wt% SnO as a catalyst. Temperatures above 180°C were found to decrease the intrinsic viscosity of the product, suggesting thermal degradation.

In another example, a one-flask procedure for producing (acyloxy)methyl N-(2-hydroxybenzyl)iminodiacetate diesters was optimized. This process involves the preliminary conversion of iminodiacetic acid to its cesium salt using cesium carbonate at 80°C, followed by a phenol-Mannich condensation at 65°C. The use of preformed cesium iminodiacetate is crucial for the efficiency of this multicomponent reaction.

The general principle remains that controlling reaction parameters is essential for maximizing yield while minimizing the formation of impurities and by-products.

Table 2: Examples of Optimized Reaction Conditions for Iminodiacetic Acid and Derivatives

ProductSynthetic MethodKey Optimized ParametersReported YieldReference
Iminodiacetic Acid Dehydrogenation of DiethanolamineTemp: 160°C; Pressure: 1-1.5 MPa; Base: Sodium Hydroxide96% nsf.gov
Poly(lactic acid-co-iminodiacetic acid) Melt PolycondensationTemp: 170°C; Time: 10 hours; Catalyst: 0.5 wt% SnONot specified
(Acyloxy)methyl N-(2-hydroxybenzyl)iminodiacetate Phenol-Mannich CondensationPre-formation of Cesium salt at 80°C; Condensation at 65°CNot specified

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Studies of Iminodiacetic Acid Hydrochloride and its Complexes

Crystallographic techniques provide unparalleled insight into the solid-state structure of this compound, revealing precise atomic coordinates, bond lengths, and the nature of its crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that offers detailed information about the internal lattice of crystalline materials, including unit cell dimensions and the precise position of each atom. carleton.edumdpi.com The crystal and molecular structure of this compound (C₄H₇NO₄·HCl) has been meticulously determined using this method.

The analysis reveals that the compound crystallizes in the orthorhombic space group Pmmn. iucr.org In the crystalline state, the iminodiacetic acid molecule exists as a zwitterion, with the nitrogen atom protonated, resulting in a positively charged ion. These ions are interconnected with chloride ions through a network of hydrogen bonds. iucr.org

Crystal Data for this compound iucr.org
ParameterValue
FormulaC₄H₇NO₄·HCl
Crystal SystemOrthorhombic
Space GroupPmmn
a (Å)12.4101
b (Å)5.7349
c (Å)5.1280
Z (Molecules per unit cell)2

Powder X-ray diffraction (PXRD) is a fundamental technique used to characterize the crystalline nature of bulk materials. units.it It is exceptionally suited for routine phase identification and for assessing the degree of crystallinity in a solid sample. units.it While single-crystal XRD provides the structure of a single, perfect crystal, PXRD analyzes a powder composed of numerous randomly oriented crystallites, yielding a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. researchgate.net

For this compound, PXRD would be employed to:

Confirm Phase Identity: By comparing the experimental powder pattern of a synthesized batch to a reference pattern calculated from the single-crystal data, one can verify the identity and phase purity of the bulk material. units.it

Assess Crystalline Perfection: The sharpness and intensity of the diffraction peaks provide information about the sample's crystallinity. Broad peaks may indicate poor crystallinity, the presence of an amorphous phase, or very small crystallite size. researchgate.net

Detect Polymorphism: PXRD is crucial for identifying different polymorphic forms of a compound, as each polymorph will produce a distinct diffraction pattern. researchgate.net

The crystal structure of this compound is significantly influenced by hydrogen bonding. iucr.orgsemanticscholar.org The analysis of the single-crystal X-ray diffraction data shows that the positively charged iminodiacetic acid ions are linked together by the chloride ions (Cl⁻) through hydrogen bonds. iucr.org

This arrangement forms distinct zigzag layers within the crystal. These layers are then stacked along the c-axis of the unit cell. The forces holding these layers together are primarily of the van der Waals type. iucr.org This layered structure, governed by a combination of strong hydrogen bonds and weaker van der Waals forces, is a key feature of the compound's solid-state architecture.

Spectroscopic Characterization Techniques for this compound Systems

Spectroscopic methods provide complementary information to crystallographic studies by probing the functional groups and bonding environments within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the hydrochloride is confirmed by the bands associated with the protonated amine (secondary ammonium (B1175870) ion) and the carboxylic acid groups.

Expected Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Secondary Ammonium)Stretching~3000
C-H (Methylene)Stretching2980 - 2850
C=O (Carboxylic Acid)Stretching1760 - 1690
N-H (Secondary Ammonium)Bending1650 - 1580
C-O (Carboxylic Acid)Stretching1320 - 1210

An evaluated infrared reference spectrum for this compound is available in the Coblentz Society collection, confirming its use in the characterization of this compound. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms.

For this compound, ¹H and ¹³C NMR would confirm the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen and carboxyl groups would likely appear as singlets or complex multiplets depending on the solvent and pH. The acidic protons from the ammonium (-N⁺H-) and carboxylic acid (-COOH) groups would also be visible, though their chemical shifts can be broad and highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid and the methylene carbons, confirming the carbon backbone of the molecule.

Anticipated NMR Signals for this compound
NucleusStructural UnitExpected Chemical Shift (ppm)Notes
¹H-COOH10 - 13Broad signal, exchangeable with D₂O
¹H-N⁺H-7 - 9Broad signal, exchangeable with D₂O
¹H-CH₂-~3.5 - 4.0Represents the two methylene groups
¹³CC=O170 - 180Carbonyl carbon
¹³C-CH₂-~50 - 60Methylene carbons

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. libretexts.org For this compound, this technique reveals important aspects of its optical behavior.

Studies have shown that this compound does not exhibit any significant absorption in the entire visible region of the electromagnetic spectrum. researchgate.net The absorption of UV or visible light by a molecule results in the promotion of electrons from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). libretexts.org The absence of absorption in the visible range for this compound indicates a substantial energy gap between its HOMO and LUMO, precluding electronic transitions by visible light.

However, in the UV region, electronic transitions of n and π electrons can occur. pharmatutor.org The interaction of an iron(III) complex of iminodiacetic acid (Fe(III)-IDA) has been studied using UV-Vis spectroscopy. The Fe(III)-IDA complex displays a notable absorption band at 297 nm. informahealthcare.com Analysis of the derivatized product of iminodiacetic acid with p-toluenesulfonyl chloride (PTSC) shows a detection wavelength of 235 nm. researchgate.netnih.gov These findings highlight how derivatization or complexation can alter the electronic environment of the molecule, leading to characteristic UV absorbance.

Table 1: UV-Vis Spectroscopic Data for Iminodiacetic Acid and its Derivatives

Compound/Complex Wavelength (nm) Observations
This compound Visible Region No significant absorption researchgate.net
Fe(III)-Iminodiacetic Acid Complex 297 Strong absorption band informahealthcare.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigation of Free Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. spectroscopyeurope.comnih.gov While direct EPR studies on this compound are not extensively documented, the principles of EPR are crucial for understanding potential radical formation under certain conditions, such as irradiation. nih.gov

EPR spectroscopy operates on the principle of resonance absorption of microwave radiation by an unpaired electron in a magnetic field. youtube.com This technique can identify the radical, provide information about its structure, and quantify its concentration. spectroscopyeurope.com In instances where transient free radicals are formed, EPR spin trapping techniques can be employed. These methods use "spin traps" to react with highly reactive radicals to form more stable radical adducts that can be readily detected by EPR. nih.govnih.gov

For example, gamma irradiation of single crystals of this compound has been shown to produce radicals, which were subsequently studied by EPR. informahealthcare.com This indicates that while the compound is not inherently a radical, it can form paramagnetic species under the influence of ionizing radiation. The study of such radicals provides insight into the compound's stability and degradation pathways.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ucd.iebris.ac.uk XPS analysis provides valuable information about the surface chemistry of this compound.

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. youtube.com High-resolution spectra of specific elements can reveal the chemical states and bonding environments. For instance, in materials containing carboxymethyl groups, XPS can distinguish between different carbon and oxygen environments. researchgate.netabo.fi

Table 2: Potential XPS Analysis of this compound

Element Core Level Expected Chemical States
Carbon C 1s C-N, C-C, C=O
Nitrogen N 1s R-NH2+-R'
Oxygen O 1s C=O, C-O-H

Mass Spectrometry (e.g., ESI-MS, HPLC-MS) for Molecular Weight and Derivatization Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for analyzing the products of its derivatization.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for quantifying specific components. For instance, a method for the determination of iminodiacetic acid involves pre-column derivatization with p-toluenesulfonyl chloride (PTSC), followed by HPLC-MS analysis. researchgate.netnih.gov Similarly, other derivatization reagents have been developed to enhance the detection of carboxylic acids by LC-MS/MS. nih.gov

Table 3: Mass Spectrometry Data for Iminodiacetic Acid and its Hydrochloride

Compound Molecular Formula Molecular Weight ( g/mol ) Ionization Technique Key Findings
Iminodiacetic Acid C4H7NO4 133.1027 nist.gov ESI-MS Precursor ion [M+H]+ at m/z 134.0448 nih.gov
This compound C4H8ClNO4 169.564 nist.govnist.gov - Theoretical molecular weight

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The theoretical elemental composition of this compound (C4H8ClNO4) is:

Carbon (C): 28.33%

Hydrogen (H): 4.76%

Nitrogen (N): 8.26%

Oxygen (O): 37.74%

Chlorine (Cl): 20.91% drugfuture.com

Experimental results from elemental analysis of synthesized iminodiacetic acid monohydrochloride have been used to confirm the presence of carbon, hydrogen, and nitrogen, validating the successful synthesis of the compound. researchgate.net The close agreement between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's purity and assigned chemical formula.

Table 4: Theoretical vs. Experimental Elemental Composition of this compound

Element Theoretical % drugfuture.com Experimental %
Carbon (C) 28.33 Data from specific experimental studies required
Hydrogen (H) 4.76 Data from specific experimental studies required
Nitrogen (N) 8.26 Data from specific experimental studies required
Oxygen (O) 37.74 Data from specific experimental studies required

Coordination Chemistry and Metal Complexation Dynamics of Iminodiacetic Acid Systems

Iminodiacetic Acid as a Ligand System

Iminodiacetic acid's effectiveness as a ligand stems from its specific structural features, which allow for strong and selective binding to metal ions.

Iminodiacetic acid typically acts as a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms. wikipedia.orgresearchgate.net These donor atoms are the two oxygen atoms from its carboxylate groups and the nitrogen atom from its secondary amino group. researchgate.net This multidentate coordination leads to the formation of stable metal complexes. medchemexpress.comresearchgate.net While primarily known for its tridentate nature, IDA can also exhibit other coordination modes, such as acting as a bidentate ligand through its two carboxylate groups. wikipedia.org The specific coordination is often influenced by the nature of the metal ion and the reaction conditions.

A key feature of the complexation of iminodiacetic acid with metal ions is the formation of two fused five-membered chelate rings. wikipedia.org This chelation effect, where a multidentate ligand binds to a central metal ion at multiple points, results in a significantly more stable complex than if the binding involved separate, monodentate ligands. nih.gov The formation of these five-membered rings is entropically favored and contributes to the high stability of the resulting metal-iminodiacetate complexes. wikipedia.org

Complexation with Transition Metals

The interaction of iminodiacetic acid with transition metals is a well-studied area, with a focus on the thermodynamic and kinetic aspects of complex formation, as well as the resulting coordination geometries.

The stability of metal-iminodiacetate complexes is quantified by their stability constants (also known as formation constants) and dissociation constants. These constants provide a measure of the strength of the interaction between the metal ion and the ligand. researchgate.netyoutube.com Higher stability constants indicate a greater affinity of the ligand for the metal ion and a more stable complex. The stability of these complexes can be influenced by factors such as pH and the nature of the metal ion. taylorandfrancis.com For instance, the complex formation constants for some metal ions with chelating resins containing iminodiacetic acid groups are so large that the metal ion adsorption efficiency is near 100%. taylorandfrancis.com

Below is a table of selected stability constants (log K) for iminodiacetic acid complexes with various transition metals.

Metal IonLog K₁Log K₂
Co(II)7.05.5
Ni(II)8.26.3
Cu(II)10.66.9
Zn(II)7.05.8
Note: The data presented is a selection from various sources and experimental conditions.

Kinetic studies provide insight into the rates at which metal-iminodiacetate complexes form and dissociate. The rate of complex formation can vary significantly depending on the specific metal ion involved. researchgate.net The dissociation of these complexes, particularly in acidic conditions, has also been a subject of investigation. researchgate.netduke.edu The kinetic stability of a complex, which refers to its reactivity and the speed at which it undergoes ligand exchange reactions, is a crucial factor in many of its applications. u-fukui.ac.jp For example, the rate-determining step in the formation of some metal complexes can be the release of a water molecule from the metal's coordination sphere. researchgate.net

Metal-iminodiacetate complexes can adopt various coordination geometries, with octahedral and tetrahedral being the most common. bccampus.calibretexts.org The coordination number, which is the number of donor atoms bonded to the central metal ion, plays a significant role in determining the geometry of the complex. bccampus.calibretexts.org

Octahedral Geometry : In many cases, two iminodiacetate (B1231623) ligands coordinate to a single metal ion, resulting in a 2:1 ligand-to-metal ratio and an octahedral geometry. savemyexams.comwikipedia.org In such a complex, the six coordination sites of the metal are occupied by the two nitrogen atoms and four oxygen atoms from the two IDA ligands. wikipedia.orgrsc.org

Tetrahedral Geometry : Tetrahedral complexes are also observed, particularly with certain metal ions and under specific conditions. libretexts.orglibretexts.org In a tetrahedral geometry, the central metal ion is surrounded by four donor atoms. libretexts.orglibretexts.org

The choice between an octahedral and tetrahedral geometry is influenced by a combination of factors, including the size and electronic configuration of the metal ion, the nature of the ligand, and steric hindrance. libretexts.orglibretexts.org

Selective Binding of Metal Ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺)

Iminodiacetic acid (IDA) is a tridentate chelating ligand that forms stable complexes with a variety of divalent and trivalent metal ions by coordinating through its nitrogen atom and two carboxylate groups. wikipedia.org This chelating ability is the basis for its use in ion-exchange resins for the selective removal and separation of metal ions from aqueous solutions. taylorandfrancis.com The selectivity of IDA-functionalized resins for specific metal ions is highly dependent on the pH of the solution. taylorandfrancis.com

The control of pH allows for the preferential binding of certain metal ions over others. For instance, at a pH of 2, ion-exchange resins incorporating IDA groups show a preference for adsorbing mercury and copper ions, while the adsorption of zinc, cobalt, and cadmium ions is significantly lower. taylorandfrancis.com Further studies have demonstrated the sequential extraction of copper(II) and zinc(II) from acidic solutions using an IDA-containing resin, with optimal Cu(II) extraction occurring at pH 3-4 and Zn(II) extraction being most effective at pH 2.6-2.8. taylorandfrancis.com

The efficiency of metal ion removal by IDA-functionalized resins has been quantified in various studies. One report indicated that an IDA-based resin achieved removal efficiencies of 99.7% for Cr(VI), 65% for Ni(II), 59% for Pb(II), and 28% for Cd(II) from aqueous solutions. medchemexpress.com This demonstrates a clear selectivity order for these particular metal ions under the tested conditions. medchemexpress.com The strong complex formation constants between IDA and metal ions ensure that the adsorption efficiency can be near 100% for the targeted ion under optimal pH conditions. taylorandfrancis.com

The selectivity of IDA-modified materials also extends to chromatography. Silica (B1680970) monoliths functionalized with IDA groups have been used for the separation of alkali, alkaline earth, and transition metal cations. nih.gov The selectivity for alkaline earth and transition metals on these monolithic columns was found to be comparable to traditional particle-packed columns, though separations of alkali metals were less effective. nih.gov

Table 1: Selective Metal Ion Binding by Iminodiacetic Acid (IDA) Resins

Metal Ion Optimal pH for Extraction Removal Efficiency (%) Reference
Cu²⁺ 3 - 4 >99 taylorandfrancis.com
Zn²⁺ 2.6 - 2.8 >96 taylorandfrancis.com
Cr⁶⁺ Not Specified 99.7 medchemexpress.com
Ni²⁺ Not Specified 65 medchemexpress.com
Pb²⁺ Not Specified 59 medchemexpress.com
Cd²⁺ Not Specified 28 medchemexpress.com
Hg²⁺ 2 Preferentially Adsorbed taylorandfrancis.com
Co²⁺ 2 Little Adsorption taylorandfrancis.com

Interactions with Lanthanide and Other Metal Ions

The coordination chemistry of iminodiacetic acid extends beyond common transition metals to include lanthanides and other metal ions. IDA and its derivatives have been used to synthesize a range of lanthanide coordination polymers. acs.org For example, a series of three-dimensional lanthanide frameworks with the formula [LnL(H₂O)₂]n (where Ln = Pr, Nd, Sm, Eu, Gd and H₃L is a derivative of IDA) have been prepared and characterized. acs.org In these structures, the lanthanide ions are coordinated by oxygen atoms from the carboxylate groups of the ligand and water molecules, with varying coordination geometries observed across the lanthanide series. acs.org

The complexation of lanthanide ions with IDA is a subject of ongoing research, with studies focusing on the thermodynamic and structural aspects of these interactions in both binary and ternary systems. acs.org The stability and structure of complexes involving Am³⁺, Cm³⁺, and Eu³⁺ with IDA have been investigated to understand their coordination behavior. acs.org

Furthermore, IDA derivatives are employed in the synthesis of ternary complexes with lanthanide ions. For instance, N-(2-acetamido)iminodiacetic acid (H₂ADA) forms 1:1:1 ternary complexes with lanthanides such as La(III) and Ce(III), along with other aromatic acids as secondary ligands. aun.edu.eg The resulting complexes exhibit enhanced stability compared to the corresponding binary complexes. aun.edu.eg

The interaction of IDA with lanthanides also has practical applications. The photoluminescence properties of lanthanide-IDA complexes are of interest, with studies showing that ligands can sensitize the characteristic f-f emission of ions like Sm³⁺ and Eu³⁺. acs.org However, for other lanthanides like Pr³⁺ and Nd³⁺ in similar frameworks, no lanthanide-based emission was observed, suggesting a mismatch in energy levels between the ligand and the metal ion. acs.org

Synthesis and Characterization of Mixed Ligand and Ternary Complexes

The ability of iminodiacetic acid to act as a primary ligand facilitates the formation of mixed ligand and ternary complexes with various metal ions. These complexes incorporate one or more additional ligands, leading to diverse coordination environments and properties.

Mixed ligand complexes of cobalt(II) have been synthesized using iminodiacetic acid as a tridentate ligand and hippuric acid as a bidentate ligand. researchgate.net In these octahedral complexes, the coordination sphere of the cobalt ion is completed by a water molecule. researchgate.net Similarly, mixed ligand complexes of Cu(II) and Co(II) have been prepared with phenylalanine, where IDA acts as a tridentate ligand and phenylalanine as a bidentate ligand. researchgate.net

Ternary complexes are another important class of compounds involving IDA. Studies have reported the formation of 1:1:1 ternary complexes of Co(II), Ni(II), and Cu(II) with N-(2-acetamido)iminodiacetic acid (H₂ADA) as the primary ligand and various aromatic acids (like salicylic, anthranilic, or phthalic acid) as secondary ligands. aun.edu.eg These complexes were characterized by elemental analysis, spectroscopic methods (IR and UV-Vis), and thermal analysis. aun.edu.eg Potentiometric studies revealed that these ternary complexes are more stable than the corresponding binary complexes of the metal ion with only the aromatic acid. aun.edu.eg The concept of ternary complex formation is crucial in understanding biological systems and designing new chemical entities with specific functions, such as molecular glues or PROTACs, where a small molecule facilitates the interaction between two proteins. nih.gov

The synthesis of these complexes typically involves reacting a metal salt with the ligands in a specific molar ratio in a suitable solvent. wisdomlib.org Characterization relies on a suite of analytical techniques including elemental analysis, infrared (IR) and electronic spectroscopy, magnetic susceptibility measurements, and conductivity measurements to elucidate the structure and bonding within the complexes. researchgate.netwisdomlib.orgnih.gov

Table 2: Examples of Mixed Ligand and Ternary Complexes of Iminodiacetic Acid (IDA) and its Derivatives

Metal Ion Primary Ligand Secondary Ligand(s) Complex Type Characterization Methods Reference
Co(II) Iminodiacetic Acid Hippuric Acid Mixed Ligand Elemental Analysis, IR & Electronic Spectra, Magnetic Measurements researchgate.net
Cu(II), Co(II) Iminodiacetic Acid Phenylalanine Mixed Ligand Elemental Analysis, IR & UV Spectra, Magnetochemical Studies researchgate.net
Co(II), Ni(II), Cu(II) N-(2-acetamido)iminodiacetic acid Salicylic, Anthranilic, or Phthalic Acid Ternary Microanalysis, Molar Conductance, Thermal Analysis, IR & UV-Vis Spectra aun.edu.eg
Y(III), La(III), Ce(III), UO₂²⁺ N-(2-acetamido)iminodiacetic acid Salicylic, Anthranilic, or Phthalic Acid Ternary Potentiometric Titration aun.edu.eg

Investigation of Metal Ion Transfer and Exchange Mechanisms

The kinetics of complexation are highly dependent on the specific metal ion. researchgate.net The rate constants for complex formation can vary over a wide range, from 10 to 10¹⁰ s⁻¹. researchgate.net The nature of the ligand, particularly its anionic form, also plays a crucial role, with anionic ligands generally being more reactive. researchgate.net

Ion-exchange processes using IDA-functionalized resins are a practical application of metal ion transfer. taylorandfrancis.com These resins, such as Chelex 100, exhibit high efficiency in adsorbing metal ions from solution. taylorandfrancis.com The mechanism involves the exchange of ions from the solution with the counter-ions (often Na⁺) of the resin. The strong affinity of the IDA groups for many metal ions drives this exchange. taylorandfrancis.com

The development of IDA-functionalized monolithic silica columns has enabled rapid ion-exchange separations. nih.gov These materials allow for the determination of trace metal ions in high ionic strength samples in under a minute, highlighting the fast kinetics of the ion transfer process. nih.gov The performance of these monolithic columns in terms of selectivity for transition metals is comparable to traditional packed-bed columns, though differences in peak efficiency for certain ions like Zn(II) suggest that the mass transfer dynamics can be influenced by the support material's structure. nih.gov Understanding these transfer and exchange mechanisms is crucial for optimizing separation processes and developing new materials with enhanced selectivity and kinetics. researchgate.net

Derivatization and Functionalization Strategies for Iminodiacetic Acid Systems

Synthesis of Novel Iminodiacetic Acid Derivatives

The synthesis of new IDA derivatives allows for the fine-tuning of its chemical and physical properties. Common strategies include esterification of the carboxylic acid groups and substitution at the nitrogen atom.

Esterification Reactions (e.g., Dimethyl Iminodiacetate (B1231623) Hydrochloride)

Esterification of iminodiacetic acid is a fundamental derivatization technique that modifies its carboxyl groups. This reaction is typically carried out by reacting iminodiacetic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com A common example is the synthesis of dimethyl iminodiacetate. One method involves reacting iminodiacetic acid with methanol (B129727) and a 50% boron trifluoride-methanol complex, followed by refluxing. cdnsciencepub.com Another approach is the reaction with methanol and dry hydrogen chloride. google.com The resulting esters, such as dimethyl iminodiacetate, can serve as intermediates for further chemical modifications. For instance, they can be used in the synthesis of more complex molecules or for creating functional materials.

The esterification can be reversed through acid-catalyzed hydrolysis by treating the ester with excess water. masterorganicchemistry.com

Table 1: Examples of Iminodiacetic Acid Esterification Reactions

ReactantsProductCatalyst/ConditionsReference
Iminodiacetic acid, MethanolDimethyl iminodiacetateBoron trifluoride-methanol complex, Reflux cdnsciencepub.com
Iminodiacetate, MethanolDimethyl iminodiacetateDry hydrogen chloride google.com
Iminodiacetic acid, EthanolDiethyl iminodiacetateNot specified google.com
Iminodiacetic acid, Octyl alcoholDioctyl iminodiacetateNot specified google.com

N-Substituted Iminodiacetic Acids for Tailored Properties

Introducing various substituent groups at the nitrogen atom of the iminodiacetic acid backbone is a powerful strategy to create derivatives with tailored properties. These N-substituted IDA derivatives can exhibit altered chelation capabilities, biological activities, and solubilities. nih.govacs.org

For example, the synthesis of N-(acetanilide)-iminodiacetic acid derivatives has been explored. nih.gov These compounds, with different substituents on the aromatic ring, show varying effects on biological systems. nih.gov The synthesis of alkyl derivatives of iminodiacetic acid has also been reported, leading to compounds that can form thermotropic liquid crystals and aqueous micelles. acs.org

The introduction of a carboxymethyl group into the primary amino groups of polyvinylamine crosslinked polymer particles results in an iminodiacetic acid type chelate resin with the ability to adsorb metal ions. google.com

Development of Derivatives with Enhanced Chelation or Biological Activities

A primary driver for synthesizing novel IDA derivatives is to enhance their inherent properties, particularly their ability to chelate metal ions and to exhibit specific biological effects.

Enhanced Chelation: By modifying the IDA structure, it is possible to create ligands with improved affinity and selectivity for specific metal ions. For instance, the development of IDA derivatives is crucial for applications in immobilized metal affinity chromatography (IMAC), a technique used for purifying proteins. aatbio.com The tridentate nature of IDA allows it to form stable complexes with various transition metal ions. aatbio.com Research has focused on creating derivatives that can be attached to solid supports for this purpose.

Biological Activities: Iminodiacetic acid derivatives have been investigated for a range of biological applications. Certain N-substituted iminodiacetic acid ligands are considered biologically safe and have been proposed as potential metallo-β-lactamase inhibitors. researchgate.net Furthermore, IDA derivatives, when complexed with radionuclides like technetium-99m, are used as radiopharmaceuticals in medical imaging, specifically for hepatobiliary scans. nih.govnih.gov The synthesis of novel IDA derivatives with substituents like methoxy (B1213986) groups on an aromatic ring has been undertaken to explore their effects on plasma hemostasis. nih.govnih.gov Some amidino-substituted imidazo[4,5-b]pyridine derivatives have shown promising in vitro antiproliferative activity against certain cancer cell lines. mdpi.com

Immobilization and Grafting of Iminodiacetic Acid Ligands onto Solid Supports

The attachment of iminodiacetic acid ligands to solid supports is a critical step in creating functional materials for a variety of applications, including chromatography, solid-phase extraction, and sensing.

Functionalization of Polymeric Materials (e.g., Resins, Monoliths, Films)

Iminodiacetic acid can be immobilized onto various polymeric materials to create surfaces with metal-chelating properties.

Resins: Methacrylate-based resins containing glycidyl (B131873) groups are common supports for IDA immobilization. elsevierpure.comresearchgate.net The reaction conditions, such as pH, iminodiacetic acid concentration, and reaction time, are optimized to maximize the amount of immobilized IDA and the subsequent metal ion capture capacity. elsevierpure.com For example, a pH of 11.0 has been found suitable for the immobilization process. elsevierpure.com These IDA-functionalized resins are used in chelation ion chromatography and for the removal of metal ions from aqueous solutions. google.com

Monoliths: Porous polymer monoliths can be functionalized with IDA to create stationary phases for chromatography. researchgate.netscience.gov A common method involves photo-grafting glycidyl methacrylate (B99206) (GMA) onto a lauryl methacrylate-co-ethylene dimethacrylate monolith, followed by modification with iminodiacetic acid. researchgate.netscience.gov This process allows for a controlled increase in the chelating capacity of the monolith. researchgate.net

Films: Polypropylene (B1209903) films can be covalently grafted with iminodiacetate (IDA) to produce active-packaging materials with antioxidant properties. science.govacs.org These films are capable of chelating metal ions like Fe³⁺ and Cu²⁺, which can catalyze oxidative degradation in food products. science.govacs.org

Surface Functionalization of Nanomaterials (e.g., Silica (B1680970), Carbon Nanotubes, Nanoparticles)

The high surface area-to-volume ratio of nanomaterials makes them excellent candidates for functionalization with iminodiacetic acid, leading to materials with enhanced performance in various applications.

Silica: Silica nanoparticles (SNPs) can be functionalized with IDA through methods like atom transfer radical polymerization (ATRP) of poly(glycidyl methacrylate-iminodiacetic acid) chains on the silica surface. science.gov This creates nanoscale chelators with a very high capacity for binding metal ions and His-tagged proteins. science.gov Mesoporous silica nanoparticles have also been functionalized with IDA for applications in drug delivery and bio-imaging. nih.govunivie.ac.at

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) can be functionalized with iminodiacetic acid to create a novel sorbent material. nih.gov This functionalization is typically achieved by first oxidizing the CNTs to introduce carboxylic acid groups, which can then be reacted to attach the IDA moiety. youtube.commdpi.com These IDA-functionalized CNTs have shown great potential for the preconcentration and determination of trace heavy metal ions from various samples. nih.gov

Nanoparticles: Magnetic nanoparticles, such as those made of magnetite (Fe₃O₄), have been functionalized with iminodiacetic acid. nih.gov These functionalized nanoparticles, when charged with metal ions like Cu²⁺, can be used for the selective separation of proteins. nih.gov Gold nanoparticles functionalized with IDA have been developed for the optical sensing of proteins like myoglobin. acs.orgacs.org Hydroxyapatite nanoparticles have also been modified with IDA for capturing histidine-tagged proteins. nih.gov

Advanced Research Applications of Iminodiacetic Acid Systems

Catalysis and Reaction Engineering

The formation of well-defined metal complexes makes iminodiacetic acid a versatile ligand in catalysis. These complexes can facilitate a variety of organic transformations and enhance the efficiency of environmental remediation processes.

Role of Iminodiacetic Acid Metal Complexes as Catalysts in Organic Transformations

Metal complexes of iminodiacetic acid and its derivatives have emerged as effective catalysts in several organic reactions, most notably in cross-coupling reactions such as the Chan-Lam coupling. The Chan-Lam reaction is a versatile method for forming carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol, catalyzed by copper complexes. organic-chemistry.org

Recent research has demonstrated that copper(II) complexes with ligands derived from iminodiacetic acid show excellent catalytic activity in these transformations. For instance, copper(II) complexes of pyridyliminoarylsulfonates have been successfully employed in the Chan-Lam coupling of N-nucleophiles with arylboronic acids. researchgate.net These catalysts are effective even at low catalyst loadings and can tolerate a range of functional groups. Similarly, copper(II) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have shown high catalytic activity for the Chan-Lam coupling of benzimidazole (B57391) derivatives with arylboronic acids, achieving yields up to 96%. nih.gov

Furthermore, derivatives of iminodiacetic acid, such as arylboronic acid N-methyliminodiacetic acid (MIDA) esters, have been utilized directly in Chan-Lam couplings with amine and alcohol nucleophiles. This approach expands the scope of organoboron reagents that can be used in these reactions.

While the application of iminodiacetic acid metal complexes in polymerization is less direct, the principles of metal-catalyzed polymerization are well-established. researchgate.netmdpi.com Metal complexes, in general, are crucial for controlling polymerization processes and defining the properties of the resulting polymers. researchgate.net The ability of iminodiacetic acid to form stable and well-defined complexes with various metals suggests its potential for the development of novel polymerization catalysts. However, direct examples of simple iminodiacetic acid metal complexes as primary catalysts in polymerization are not extensively documented in current literature.

Enhancement of Advanced Oxidation Processes (e.g., Fenton Reactions) via Metal-IDA Complexes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net The Fenton reaction, which involves the use of iron salts and hydrogen peroxide to generate these highly reactive radicals, is a prominent AOP. nih.gov

The efficiency of Fenton and Fenton-like reactions can be significantly enhanced by the use of metal-iminodiacetic acid complexes. These complexes can improve the solubility and stability of the metal catalyst, particularly at neutral pH where metal ions like Fe(III) would otherwise precipitate as hydroxides. researchgate.net

Research has shown that Fe(III)-iminodiacetic acid (Fe(III)-IDA) complexes can be utilized in photo-Fenton processes. researchgate.net Under UV or visible light irradiation, the Fe(III)-IDA complex can undergo photoreduction to Fe(II), which then reacts with hydrogen peroxide to generate hydroxyl radicals, thus propagating the oxidation cycle. The photochemistry of Fe(III)-IDA complexes has been studied, demonstrating their potential for the degradation of pollutants. researchgate.net

The treatment of wastewaters contaminated with stable metal complexes, such as those formed with iminodiacetic acid, can also be achieved using AOPs. For example, the use of ferrate(VI) has been shown to be effective in the decomplexation and degradation of metal(II)-IDA complexes, leading to the mineralization of IDA and the removal of the metal ions. researchgate.net The Fe(II)/Peracetic Acid (PAA) system is another emerging AOP where Fe(II) acts as a promoter, and the presence of chelating agents like IDA can influence the reaction kinetics and efficiency. researchgate.netnih.gov

Separation Science and Environmental Research

The strong chelating ability of iminodiacetic acid is extensively exploited in separation science and environmental research for the selective removal, recovery, and analysis of metal ions.

Development of Chelating Ion-Exchange Resins for Selective Metal Ion Removal and Recovery from Aqueous Solutions

Iminodiacetic acid is the most widely used functional group in chelating ion-exchange resins. taylorandfrancis.comamerigoscientific.com These resins are composed of a polymer matrix, commonly polystyrene cross-linked with divinylbenzene, to which iminodiacetic acid groups are covalently attached. taylorandfrancis.com They exhibit high selectivity for metal ions, forming stable chelate complexes. amerigoscientific.com This high affinity allows for the effective removal of heavy metal ions from industrial wastewater and other aqueous solutions. nih.govm-chemical.co.jp

The selectivity of IDA-based resins is pH-dependent, which allows for the preferential adsorption and separation of different metal ions by adjusting the pH of the solution. taylorandfrancis.com For instance, at a low pH of 2, mercury and copper ions are preferentially adsorbed over zinc, cobalt, and cadmium ions. taylorandfrancis.com The general selectivity of one common iminodiacetic acid resin (DIAION™ CR11) follows the order: Cr³⁺ > In³⁺ > Fe³⁺ > Ce³⁺ > Al³⁺ > La³⁺ > Hg²⁺ > UO₂²⁺ > Cu²⁺ > VO²⁺ > Pb²⁺ > Ni²⁺ > Cd²⁺ > Zn²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺ > Be²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺. m-chemical.co.jp

The efficiency of these resins is notable, with some studies reporting near 100% adsorption of metal ions equivalent to the concentration of iminodiacetic acid groups on the resin. taylorandfrancis.com A magnetic chelating resin with iminodiacetate (B1231623) functionality demonstrated significant uptake of Pb(II), Cd(II), Zn(II), Ca(II), and Mg(II), with the affinity correlating to the stability constants of their complex formation. researchgate.net

Table 1: Performance of Iminodiacetic Acid-Functionalized Resins for Metal Ion Removal

Metal IonResin TypeAdsorption Capacity (mg/g)Optimal pHReference
Pb(II)Magnetic chelating resinNot specifiedNot specified researchgate.net
Cd(II)Magnetic chelating resinNot specifiedNot specified researchgate.net
Zn(II)Magnetic chelating resinNot specifiedNot specified researchgate.net
Cu(II)Lewatit MDS TP 220103.9Not specified researchgate.net
Pb(II)IDA-functionalized polymer1138Not specified nih.gov

Chromatographic Separation Techniques Utilizing Iminodiacetic Acid-Functionalized Stationary Phases (e.g., HPLC, Capillary Chelation Ion Chromatography)

Iminodiacetic acid-functionalized materials are widely used as stationary phases in various chromatographic techniques for the separation of metal ions. nih.gov In High-Performance Liquid Chromatography (HPLC), columns with IDA-functionalized stationary phases enable the separation of metal ions based on the differential stability of their complexes with the immobilized IDA. sielc.comhelixchrom.com

Capillary High-Performance Chelation Ion Chromatography (HPCIC) is a powerful technique that utilizes monolithic columns functionalized with iminodiacetic acid. nih.govresearchgate.net These monolithic columns, often prepared by polymerizing lauryl methacrylate (B99206) and ethylene (B1197577) dimethacrylate within fused silica (B1680970) capillaries followed by grafting with IDA, offer high efficiency and controlled complexation capacity for the separation of transition and heavy metals. nih.gov For example, the isocratic separation of Na, Mg(II), Mn(II), Co(II), Cd(II), and Zn(II) has been achieved using such columns. nih.gov

Immobilized metal chelate affinity capillary electrophoresis (IMACE) is another technique where capillaries are modified with iminodiacetic acid. nih.gov In this method, the inner wall of a capillary is functionalized with IDA, which can then be chelated with a metal ion like Cu(II). The separation of biomolecules, such as proteins, is then achieved based on their affinity for the immobilized metal ion. nih.gov

Adsorbent Development for Heavy Metal Speciation and Preconcentration

The determination of the chemical form or "speciation" of heavy metals is crucial for assessing their toxicity and bioavailability. Iminodiacetic acid-functionalized adsorbents are valuable tools for this purpose. These materials can selectively adsorb different metal species based on the pH of the sample solution.

A notable application is the speciation of chromium. Iminodiacetic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@IDA) have been developed for the selective adsorption of Cr(III) and Cr(VI). rsc.orgrsc.orgresearchgate.net It was found that at a pH range of 4.0–9.0, only Cr(III) is adsorbed, while in a more acidic pH range of 2.5–3.5, both Cr(III) and Cr(VI) are retained. rsc.orgrsc.orgresearchgate.net This differential adsorption allows for the separation and subsequent quantification of the two chromium species.

Furthermore, IDA-based adsorbents are used for the preconcentration of trace metals from various matrices. nih.gov This is particularly important when the concentration of the metal ions is below the detection limit of the analytical instrument. By passing a large volume of the sample through an IDA-functionalized adsorbent, the trace metals are concentrated onto the adsorbent and can then be eluted with a small volume of a suitable solvent for analysis. nih.gov For instance, low-capacity adsorbents based on iminodiacetic acid and crosslinked agarose (B213101) have been synthesized for the enrichment of Cu(II) and Cd(II) from different sample matrices. nih.gov

Materials Science and Engineering Applications

Iminodiacetic acid and its derivatives have demonstrated significant utility in the advancement of materials science and engineering. Researchers have successfully leveraged the unique properties of these compounds to create novel materials with enhanced functionalities. Key application areas include the synthesis of specialized porous materials, the development of innovative food packaging solutions, and the exploration of advanced optical materials.

Synthesis of Mesoporous Materials with Ordered Structures

The synthesis of mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, has been a focal point of research due to their vast potential in catalysis, separation, and drug delivery. While not typically used as a primary templating agent for creating the initial ordered structure, iminodiacetic acid (IDA) is crucial for the post-synthesis functionalization of these materials, imparting specific chemical properties.

Researchers have successfully synthesized iminodiacetic acid-functionalized hypercrosslinked polymers (IDA-HCP) for the purpose of removing toxic metal ions from water. nih.gov These porous polymers exhibit high stability under harsh conditions and demonstrate a remarkable uptake capacity for lead (Pb(II)), reaching 1138 mg g⁻¹. nih.gov The effectiveness of IDA-HCP extends to the capture of other heavy metal ions such as mercury (Hg²⁺) and cadmium (Cd²⁺), showcasing its potential for comprehensive water purification solutions. nih.gov

In a similar vein, a three-step strategy has been developed to create an inherent iminodiacetic acid (IDA) functionalized nanopolymer. This method involves the co-polymerization of 1,2-epoxy-5-hexene (B51907) and divinyl benzene, followed by functionalization with diethylene triamine and chloroacetic acid to generate IDA on the polymer surface. nih.gov The resulting mesoporous polymeric beads possess a significantly high Brunauer-Emmett-Teller (BET) surface area of 433.4336 m² g⁻¹ and a high concentration of ionizable carboxylic acids (14.59 ± 0.25 mmol g⁻¹). nih.gov This high surface area and hydrophilicity make them exceptionally effective for enriching N-Linked glycopeptides for mass spectrometry analysis. nih.gov

Furthermore, porous immobilized iminodiacetic acid modified silica has been prepared by first treating 3-iodopropyl modified silica with diethyliminodiacetate, followed by hydrolysis with hydrochloric acid to produce the final IDA-functionalized silica. researchgate.net This material shows a high potential for the uptake of various divalent and trivalent metal ions, including Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. researchgate.net

Properties of Iminodiacetic Acid Functionalized Mesoporous Materials
MaterialKey FeatureApplicationReported Value
Iminodiacetic Acid-Functionalized Hypercrosslinked Polymer (IDA-HCP)High uptake capacity for heavy metalsWater purification1138 mg g⁻¹ for Pb(II)
IDA Functionalized NanopolymerHigh BET surface area and hydrophilicityEnrichment of N-Linked glycopeptidesSurface area: 433.4336 m² g⁻¹
Immobilized Iminodiacetic Acid Modified SilicaHigh potential for metal ion uptakeSequestration of di- and trivalent metal ionsEffective for Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺

Development of Active Food Packaging Materials with Antioxidant Properties

The food industry is continuously seeking innovative methods to extend the shelf life of products while maintaining their quality and safety. Active food packaging, which interacts with the food or its headspace to improve its preservation, is a promising area of development. Iminodiacetic acid has been instrumental in the creation of active food packaging materials with antioxidant properties.

A notable advancement is the covalent grafting of the metal-chelating ligand iminodiacetate (IDA) onto polypropylene (B1209903) surfaces to create active-packaging films. nih.gov These films are designed to chelate metal ions that can catalyze oxidation reactions in food, thereby preventing spoilage. Under acidic conditions (pH 3.0), these IDA-functionalized films were capable of chelating 138.1 ± 26 nmol/cm² of Fe³⁺ and 210.0 ± 28 nmol/cm² of Cu²⁺ ions. nih.gov

The antioxidant efficacy of these films has been demonstrated in model food systems. In an emulsified-oil system, the chelating materials extended the lag phase of both lipid hydroperoxide and hexanal (B45976) formation from 5 to 25 days, performing as effectively as the common synthetic chelator ethylenediaminetetraacetic acid (EDTA). nih.gov Additionally, in an aqueous solution, the degradation half-life of ascorbic acid was significantly extended from 5 to 14 days. nih.gov This research highlights the potential of surface-grafted IDA ligands to serve as effective antioxidant active food-packaging materials, offering an alternative to the direct addition of synthetic chelators to food products. nih.gov

Performance of Iminodiacetate-Functionalized Polypropylene Films
ParameterFinding
Fe³⁺ Chelation Capacity (pH 3.0)138.1 ± 26 nmol/cm²
Cu²⁺ Chelation Capacity (pH 3.0)210.0 ± 28 nmol/cm²
Effect on Lipid Hydroperoxide Formation Lag PhaseExtended from 5 to 25 days
Effect on Ascorbic Acid Degradation Half-LifeExtended from 5 to 14 days

Investigations into Non-linear Optical Applications of Iminodiacetic Acid Crystals

Non-linear optical (NLO) materials are essential for a wide range of technologies, including lasers, optical data storage, and fiber optic communications. Organic crystals, in particular, have garnered interest due to their potentially high NLO efficiencies. Research has focused on the growth and characterization of iminodiacetic acid (IMDA) single crystals for such applications.

Bulk, transparent single crystals of iminodiacetic acid have been successfully grown using the slow evaporation solution growth technique. researchgate.net X-ray diffraction studies confirmed the crystal structure, and high-resolution X-ray diffraction indicated that the grown crystals are free from grain boundaries. nih.govresearchgate.net Optical properties were assessed using UV-Vis analysis, which revealed good transmittance in the entire visible region with a UV cutoff wavelength of 242 nm. nih.govresearchgate.net

The third-order non-linear optical properties of IMDA crystals were investigated using the Z-scan method. nih.govresearchgate.net Key parameters, including the non-linear refractive index (n₂) and the two-photon absorption coefficient (β), were determined. These studies are crucial for understanding the potential of IMDA crystals in applications like optical limiting, which protects sensitive optical components from high-intensity laser damage. nih.govresearchgate.net The mechanical and dielectric properties of the crystals have also been characterized, providing essential data for the fabrication of NLO devices. researchgate.net

Optical and Non-linear Optical Properties of Iminodiacetic Acid Crystals
PropertyValue/Finding
Growth MethodSlow evaporation solution growth
UV Cutoff Wavelength242 nm nih.govresearchgate.net
TransmittanceGood in the complete visible region nih.govresearchgate.net
Non-linear Optical Analysis MethodZ-scan nih.govresearchgate.net

Biochemical and Medicinal Chemistry Research (Ligand-Focused)

The ability of iminodiacetic acid to form stable complexes with metal ions makes it a valuable ligand in biochemical and medicinal chemistry research. Its derivatives have been extensively explored for the development of radiopharmaceuticals and as a basis for designing enzyme inhibitors.

Ligand Development for Radiopharmaceutical Applications (e.g., Technetium-99m Complexes)

Derivatives of iminodiacetic acid (IDA) have been widely utilized as bifunctional chelating agents to form stable complexes with the radionuclide technetium-99m (⁹⁹ᵐTc). nih.gov These ⁹⁹ᵐTc-IDA complexes are a cornerstone of hepatobiliary scintigraphy, a diagnostic imaging procedure used to evaluate the function of the liver and biliary system. researchgate.net The favorable nuclear properties of ⁹⁹ᵐTc, such as its 140 keV gamma emission and 6-hour half-life, make it an ideal radionuclide for medical imaging. nih.gov

A variety of IDA derivatives have been developed to optimize the biological properties of the resulting ⁹⁹ᵐTc complexes. For instance, N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA) has been synthesized and successfully radiolabeled with ⁹⁹ᵐTc. nih.gov The labeling process involves the reduction of pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) using a reducing agent like sodium dithionite, followed by complexation with the IDA ligand. nih.gov Optimization of labeling parameters such as pH, temperature, and concentrations of the ligand and reducing agent is crucial to achieve high radiochemical yield and purity. nih.gov For ⁹⁹ᵐTc-TMIDA, a high radiochemical yield of 96.64 ± 0.11 % was achieved at pH 7. nih.gov The resulting complexes are typically anionic, with two ligand molecules coordinating to a single Tc(III) core. nih.gov The lipophilicity and structure of the IDA derivative significantly influence the biodistribution and clearance of the radiopharmaceutical. ijcce.ac.iriastate.edu

Labeling and Properties of ⁹⁹ᵐTc-TMIDA
ParameterDetails
LigandN-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA)
RadionuclideTechnetium-99m (⁹⁹ᵐTc)
Reducing AgentSodium dithionite
Optimal pH7
Maximum Radiochemical Yield96.64 ± 0.11 %
Complex StructureTwo TMIDA ligands to one Tc(III) core

Enzyme Inhibition Studies (e.g., Metallo-β-lactamase Inhibition and Ternary Complex Formation)

The rise of antibiotic resistance is a major global health threat, and metallo-β-lactamases (MBLs) are a key family of enzymes responsible for the resistance of bacteria to β-lactam antibiotics. researchgate.netnih.gov These enzymes require zinc ions for their catalytic activity. The metal-chelating properties of iminodiacetic acid have made it a valuable scaffold for the development of MBL inhibitors.

Iminodiacetic acid (IDA) has been identified as the metal-binding pharmacophore (MBP) within the natural product aspergillomarasmine A (AMA), a known inhibitor of the New Delhi metallo-β-lactamase-1 (NDM-1). Utilizing a fragment-based drug discovery approach, researchers have used IDA as a starting point to develop novel NDM-1 inhibitors. While IDA itself shows modest inhibitory activity with an IC₅₀ value of 120 μM, chemical modifications have led to significantly more potent inhibitors.

One such derivative, compound 23f , demonstrated a much-improved IC₅₀ of 8.6 μM and a Kᵢ of 2.6 μM. Mechanistic studies, including protein thermal-shift assays and native-state electrospray ionization mass spectrometry (ESI-MS), revealed that this inhibitor forms a ternary complex with NDM-1. This finding indicates that the inhibitor binds to the enzyme without displacing the zinc ions, a different mechanism from the parent compound AMA. This research underscores the utility of the iminodiacetic acid scaffold in designing new therapeutic agents to combat antibiotic resistance.

Inhibition of NDM-1 by Iminodiacetic Acid and its Derivative
CompoundIC₅₀KᵢMechanism
Iminodiacetic acid (IDA)120 μMNot reportedMetal chelation
Inhibitor 23f8.6 μM2.6 μMForms a ternary complex with NDM-1

Iminodiacetic Acid-Phosphoramidates as Prototypes for Nucleic Acid Polymerization

In the quest to expand the chemical diversity of biological polymers, researchers have explored iminodiacetic acid (IDA) as a novel component in the synthesis of nucleic acids. Specifically, iminodiacetic acid-phosphoramidates have been investigated as prototypes for nucleic acid polymerization. Studies have demonstrated that certain functional groups can effectively mimic the naturally occurring pyrophosphate moiety, acting as leaving groups during the enzymatic polymerization of DNA. When a potential leaving group featuring two carboxylic acid moieties is linked to a nucleoside through a phosphoramidate (B1195095) bond, it is efficiently recognized by enzymes like HIV-1 reverse transcriptase (RT), leading to the incorporation of the nucleotide into a growing DNA strand.

Iminodiacetic acid has emerged as a particularly efficient alternative leaving group in this context. Research highlights that it confers enhanced kinetics and a greater elongation capacity when compared to earlier prototypes based on amino acid deoxyadenosine (B7792050) phosphoramidates. For instance, the iminodiacetic acid phosphoramidate of deoxyadenosine monophosphate (IDA-dAMP) is processed by HIV-1 RT as a viable substrate for single nucleotide incorporation, exhibiting typical Michaelis–Menten kinetic behavior. Furthermore, this novel IDA-based substrate has proven successful in the elongation of a primer strand across a seven-base template overhang.

Modeling of the IDA-dAMP substrate within the enzyme's active site suggests that its interactions with magnesium ions and key amino acid residues may differ from those of the natural deoxyadenosine triphosphate (dATP) substrate. This finding opens up the possibility of developing orthogonal systems for nucleic acid synthesis that would not interfere with or be influenced by the cell's natural genetic processes.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Optimized Geometries, Vibrational Spectra, and Electronic Properties

Density Functional Theory (DFT) has been employed to investigate the molecular structure and properties of iminodiacetic acid hydrochloride. One study optimized the molecular structure of the compound using the B3LYP/6−311G+(d,p) level of theory. researchgate.net This level of theory is also used for performing vibrational analysis and predicting the corresponding vibrational frequencies. researchgate.netresearchgate.net

The optimized geometric parameters, such as bond lengths and angles, calculated through DFT methods, have been shown to correlate well with experimental data obtained from X-ray diffraction (XRD). researchgate.net For instance, in a study on a related thiazole (B1198619) derivative, the bond lengths and angles were computed using HCTH/6-31G* and PBE1PBE/6-31G* levels of theory, and the results were in good agreement with experimental values. asianpubs.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a key technique for characterizing the functional groups present in a molecule. researchgate.netresearchgate.net DFT calculations are instrumental in assigning the observed vibrational bands to specific modes of vibration within the molecule. nih.govrsc.orgresearchgate.net For example, in the study of 3-aminophenylacetic acid, DFT calculations at the B3LYP/6-311G++(d,p) level helped in the interpretation of the experimental FT-IR and FT-Raman spectra. nih.gov Similarly, for L-aspartyl-L-glutamic acid, DFT calculations were used to compute the vibrational spectra of the zwitterionic structure, which showed good agreement with experimental IR and Raman data. rsc.orgresearchgate.net

Electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also investigated using DFT. researchgate.netasianpubs.org The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. nih.gov Molecular electrostatic potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.netnih.gov

Table 1: Selected DFT Calculation Parameters for Iminodiacetic Acid and Related Compounds

CompoundDFT FunctionalBasis SetProperties CalculatedReference
This compoundB3LYP6−311G+(d,p)Optimized geometry, vibrational frequencies, MEP, HOMO-LUMO researchgate.net
2-imino-4-oxo-1,3-thiazolidine hydrochlorideB3LYP6-311++G (d,p)Optimized geometry, Hirshfeld surface analysis researchgate.net
N,N'-bis-(2-thiazol-yl)methylenediamineHCTH, PBE1PBE6-31G*Optimized geometry, HOMO-LUMO energies asianpubs.org
3-aminophenylacetic acidB3LYP6-31G(d), 6-311G++(d,p)Optimized geometry, vibrational frequencies nih.gov
L-aspartyl-L-glutamic acidB3-LYPcc-pVDZOptimized geometry, vibrational spectra rsc.orgresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. researchgate.netnih.gov This method is valuable for understanding the interactions that drive the binding process and for screening potential drug candidates. researchgate.netnih.gov

In the context of iminodiacetic acid derivatives, molecular docking studies have been performed to model their interaction with biological targets. researchgate.net For example, docking calculations for a compound related to this compound showed strong binding to a receptor protein, suggesting its potential as an inhibitor. researchgate.net The analysis of docking results can reveal key binding interactions, such as hydrogen bonds and electrostatic contributions, which are crucial for the stability of the ligand-protein complex. researchgate.netnih.gov

The development of quantitative structure-activity relationship (QSAR) models can be enhanced by incorporating docking interaction data. nih.gov This approach has been successfully used to predict the inhibitory activity of compounds against specific targets. nih.gov Furthermore, molecular dynamics simulations can be employed to assess the stability of the docked ligand-protein complexes over time. nih.gov

Kinetic Modeling of Complex Reaction Pathways and Mechanisms

Kinetic modeling is a powerful tool for understanding the rates and mechanisms of chemical reactions. researchgate.net It involves the development of mathematical models that describe the concentrations of reactants, intermediates, and products as a function of time. researchgate.net

While specific kinetic modeling studies on the complex reaction pathways of this compound are not extensively detailed in the provided search results, the principles of kinetic modeling are broadly applicable. For instance, in the rhodium-catalyzed carbonylation of methanol (B129727) to acetic acid, kinetic modeling was used to study the effects of various operational parameters on the reaction rate. researchgate.net Such models can help in optimizing reaction conditions and in elucidating the underlying reaction mechanism. researchgate.net

Electron Spin Resonance (EPR) Simulation for Radical Structure Elucidation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study chemical species that have unpaired electrons, such as free radicals. scielo.brresearchgate.netscispace.comscielo.br EPR spectroscopy provides information about the structure and environment of these paramagnetic species. scielo.brresearchgate.netscispace.comscielo.br

Gamma irradiation of solid this compound has been shown to produce stable free radicals at room temperature. scielo.brresearchgate.netscispace.comscielo.briaea.org EPR spectroscopy has been used to investigate these radicals. scielo.brresearchgate.netscispace.comscielo.br The EPR spectrum of gamma-irradiated this compound powder suggests the formation of the HNCHCH2(COOH)2 radical. scielo.brresearchgate.netscielo.br

EPR spectral simulations are crucial for the accurate interpretation of experimental EPR spectra. researchgate.netscispace.com By simulating the EPR spectrum based on a proposed radical structure and comparing it with the experimental spectrum, researchers can confirm the identity of the radical and determine its hyperfine coupling constants and g-values. researchgate.netscispace.com In the case of the radical formed in this compound, the experimental and simulated EPR spectra were found to be in good agreement. scispace.com

EPR studies have also been conducted on metal complexes of iminodiacetic acid derivatives. For instance, the Cu(II) complex with iminodiacetic acid has been used in pulsed ESR for distance measurements in proteins. rsc.org

Table 2: EPR Parameters for Radicals Derived from Iminodiacetic Acid and Related Compounds

CompoundRadical Structureg-valueHyperfine Constants (mT)Reference
This compoundHNCHCH2(COOH)22.0033aCH = 1.28, aCH2 = 0.56, aNH = 0.51, aN = 0.68 scielo.br
L-glutamine hydrochlorideCH2CHCOOH-aCH = 2.87, a(triplet) = 1.08 scielo.br
N-(2-hyroxyethyl) iminodiacetic acidHOCH2CH2NCHCH2(COOH)2-- scielo.brresearchgate.netscielo.br

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Iminodiacetic Acid Hydrochloride and its Derivatives

The industrial production of iminodiacetic acid is well-established, with one major route involving the dehydrogenation of diethanolamine (B148213) over a catalyst. Another method includes the reaction of hydrocyanic acid, hexamethylenetetramine, and formaldehyde. However, the drive for greener and more sustainable chemical processes necessitates the exploration of new synthetic strategies.

Future research is likely to focus on:

Biocatalytic Routes: Utilizing enzymes or whole-cell systems to produce IDA and its derivatives could offer a more environmentally friendly alternative to traditional chemical synthesis. This approach could potentially reduce the use of harsh reagents and minimize waste generation.

Flow Chemistry and Microreactors: The synthesis of IDA via catalytic oxidative dehydrogenation of diethanolamine has been successfully demonstrated in a microchannel reactor. This method offers significant advantages in terms of process intensification, safety, and efficiency compared to batch reactors. Further research could optimize these systems for the synthesis of IDA hydrochloride and its derivatives, potentially leading to more sustainable and cost-effective production.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of IDA is a promising area. For instance, researchers have explored the synthesis of poly(lactic acid-iminodiacetic acid) from bio-based lactic acid and IDA, highlighting the potential for creating sustainable polymers with chelating properties.

Rational Design of Iminodiacetic Acid-Based Ligands for Highly Selective Metal Ion Recognition and Separation

Iminodiacetic acid is a well-known tridentate ligand, capable of forming stable complexes with a wide range of metal ions. This property is the foundation for many of its applications, including in ion-exchange resins like Chelex 100, which are used for metal ion separation. The rational design of new IDA-based ligands is a key area for future research, aiming to achieve even higher selectivity for specific metal ions.

Key research directions include:

Computational Modeling: Utilizing molecular simulation and computational chemistry to predict the binding affinities and selectivity of novel IDA-based ligands for different metal ions can significantly accelerate the design process. This approach allows for the virtual screening of numerous ligand structures before committing to laboratory synthesis.

Functionalized Derivatives: The synthesis of new IDA derivatives with specific functional groups can enhance their selectivity. For example, modifying the backbone or attaching specific side chains can create ligands tailored for the recognition of particular metal ions in complex mixtures. Research into N-substituted iminodiacetic acid ligands has shown promise for applications like metallo-β-lactamase inhibitors.

Immobilization on Novel Supports: Grafting IDA moieties onto advanced materials like graphene oxide and nanoporous silica (B1680970) can create high-performance adsorbents for selective metal ion removal. Future work could explore other nanomaterials and polymers as supports to further enhance the efficiency and reusability of these materials for applications in environmental remediation and resource recovery.

Development of Advanced Iminodiacetic Acid-Derived Catalysts with Enhanced Efficiency and Durability

The chelating properties of iminodiacetic acid make it a valuable component in the design of catalysts. IDA can be used to prepare catalysts for various reactions, including polymerization. The development of more efficient and durable IDA-derived catalysts is an active area of research.

Future research will likely focus on:

Heterogeneous Catalysis: Immobilizing IDA-metal complexes on solid supports is a key strategy for creating robust and recyclable catalysts. Research into materials like Cu/ZrO₂ and Cu-MoO₃-ZrO₂ has demonstrated their catalytic activity in the synthesis of iminodiacetic acid itself. Further exploration of different metal-IDA complexes and support materials could lead to catalysts for a wider range of organic transformations.

Enhanced Durability: A critical aspect of catalyst design is durability. Future research will focus on developing IDA-derived catalysts that can withstand harsh reaction conditions without significant deactivation. This may involve strategies like encapsulating the catalytic species or using more stable support materials.

Novel Catalytic Reactions: Exploring the application of IDA-based catalysts in new and emerging catalytic processes is a promising avenue. This could include their use in areas like CO₂ conversion, biomass valorization, and fine chemical synthesis.

Deeper Investigation into the Fundamental Mechanisms of IDA-Mediated Processes at the Molecular Level

A thorough understanding of the fundamental mechanisms by which IDA and its derivatives interact with other molecules is crucial for optimizing their performance and designing new applications. This involves studying these processes at the molecular level.

Key areas for investigation include:

Coordination Chemistry in Solution: Detailed studies of the stepwise interaction and complex formation between IDA and various metal ions in solution are needed to fully understand the factors governing their binding affinity and selectivity. Techniques like potentiometry, spectroscopy, and calorimetry can provide valuable thermodynamic and kinetic data.

Surface Interactions: When IDA is immobilized on a surface, its interaction with metal ions can be different from its behavior in solution. Investigating the influence of the support material and the density of IDA groups on the coordination environment and binding properties is essential for designing more effective sorbents and catalysts.

Role in Biological Systems: While IDA itself is used in various industrial applications, its derivatives are employed in medical diagnostics. A deeper understanding of how these derivatives interact with biological molecules, such as proteins and enzymes, at a molecular level could lead to the development of more effective and targeted diagnostic and therapeutic agents.

Expanding the Scope of Iminodiacetic Acid Applications in Emerging Materials Science and Chemical Engineering Fields

The unique properties of iminodiacetic acid and its derivatives position them for use in a variety of emerging fields within materials science and chemical engineering.

Potential future applications include:

Smart Materials: Developing IDA-containing polymers that can respond to external stimuli, such as pH or the presence of specific metal ions, could lead to the creation of smart materials for applications in sensors, drug delivery, and self-healing materials.

Advanced Membranes: Incorporating IDA into membrane structures could lead to highly selective membranes for water purification, gas separation, and the recovery of valuable metals from waste streams.

Bio-based and Biodegradable Materials: The synthesis of polymers

Q & A

Q. How can the synthesis of iminodiacetic acid hydrochloride derivatives be optimized for higher yields?

Methodological Answer: Synthesis optimization involves selecting catalysts and reaction parameters. For example, ammonium ferric sulfate dodecahydrate (2 g per 1 mol acid) as a catalyst, a molar ratio of 1:8 (acid:ethanol), and a reaction time of 3 hours can achieve conversion rates exceeding 85% . Orthogonal experiments are recommended to evaluate factors like temperature and solvent purity systematically.

Q. What are the primary applications of this compound in analytical chemistry?

Methodological Answer: It serves as a chelating agent in complexation ion chromatography for metal ion determination. For instance, Dublin City University researchers used it to develop methods for detecting transition metals like Cu²⁺ and Fe³⁺ by forming stable complexes, enabling precise quantification via UV-Vis detection .

Q. How is this compound utilized in biochemical assays?

Methodological Answer: It is integrated into fluorescent probes (e.g., Coumarin-SAHA) for studying protein interactions. Tris(2-carboxyethyl) phosphine hydrochloride (TCEP) and iminodiacetic acid (IDA) are used to stabilize binding environments in histone deacetylase assays, with fluorescence quenching techniques to measure dissociation constants .

Advanced Research Questions

Q. What radicals form in this compound under gamma irradiation, and how stable are they?

Methodological Answer: Gamma irradiation induces stable radicals such as HNCHCH₂(COOH)₂, identified via electron paramagnetic resonance (EPR) spectroscopy. Hyperfine coupling constants (e.g., a(¹H) = 1.2 mT, a(¹⁴N) = 1.5 mT) and g-values (~2.0035) confirm radical structures. These radicals remain stable for over six months at room temperature, enabling long-term studies .

Q. How does this compound contribute to glyphosate synthesis, and what are the efficiency trade-offs?

Methodological Answer: It acts as a precursor in glyphosate production via iminodiacetonitrile or chloroacetic acid routes. The chloroacetic acid method generates calcium chloride waste, reducing yield (~75%), while iminodiacetonitrile pathways (using hydrogen cyanide by-products) improve efficiency (~90%) but require rigorous safety protocols for handling toxic intermediates .

Q. What methodological challenges arise when analyzing metal-iminodiacetic acid complexes in chromatographic systems?

Methodological Answer: Key challenges include pH-dependent ligand protonation and competition with interfering ions (e.g., Ca²⁺ in biological samples). Researchers recommend using buffered mobile phases (pH 4–6) and pre-column derivatization with 8-hydroxyquinoline to enhance selectivity and sensitivity for trace metal analysis .

Q. How can EPR spectroscopy resolve contradictions in radical stability data for irradiated iminodiacetic acid derivatives?

Methodological Answer: Discrepancies in decay rates (e.g., ambient vs. low-temperature stability) are addressed by comparing anisotropic hyperfine interactions in single-crystal vs. powder samples. Controlled humidity experiments (10–60% RH) further clarify environmental impacts on radical lifetimes .

Methodological Design Considerations

Q. What experimental designs are critical for replicating synthesis protocols of iminodiacetic acid esters?

Methodological Answer: Use factorial design to isolate variables (catalyst type, solvent polarity). For reproducibility, document reflux conditions (e.g., 80°C under nitrogen) and post-reaction steps (e.g., neutralization with NaHCO₃, vacuum distillation). Validate purity via melting point analysis and HPLC with a C18 column .

Q. How should researchers structure data presentation for irradiated this compound in EPR studies?

Methodological Answer: Follow IMRaD structure: present raw spectra in results, with tables listing g-values and hyperfine constants. In discussion, correlate spectral features to molecular geometry using density functional theory (DFT) simulations. Include error margins for repeated measurements (±0.0002 g-value) .

Data Interpretation and Contradictions

Q. How to address conflicting reports on the catalytic activity of iminodiacetic acid in metal-ion chromatography?

Methodological Answer: Contradictions in retention times for similar metals (e.g., Ni²⁺ vs. Co²⁺) may stem from ligand-to-metal charge transfer variations. Conduct competitive elution experiments with EDTA to assess binding affinities and validate results using ICP-MS .

Q. Why do different synthesis routes for this compound yield varying impurity profiles?

Methodological Answer: Chloroacetic acid routes may leave residual chloride ions, detectable via ion chromatography. Alternative pathways (e.g., diethanolamine oxidation) reduce chloride but introduce nitrile by-products, necessitating GC-MS for comprehensive impurity mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.